6,2',3'-Trimethoxyflavone
Overview
Description
6,2’,3’-Trimethoxyflavone is a flavonoid compound characterized by the presence of three methoxy groups attached to its flavone backbone. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. 6,2’,3’-Trimethoxyflavone has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Mechanism of Action
Target of Action
The primary target of 6,2’,3’-Trimethoxyflavone is the Aryl Hydrocarbon Receptor (AHR) . AHR is a transcription factor that plays a crucial role in various physiological and pathophysiological processes, including xenobiotic metabolism, endocrine function, immunity, and cancer .
Mode of Action
6,2’,3’-Trimethoxyflavone acts as a selective AHR antagonist . It competes with agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin and benzo[a]pyrene, effectively inhibiting AHR-mediated transactivation of a heterologous reporter and endogenous targets, e.g., CYP1A1 . It exhibits no species or promoter dependence with regard to AHR antagonism .
Biochemical Pathways
The antagonistic action of 6,2’,3’-Trimethoxyflavone on AHR leads to the inhibition of AHR-mediated gene induction . This impacts the expression of genes involved in xenobiotic metabolism and other AHR-regulated processes .
Result of Action
The antagonistic action of 6,2’,3’-Trimethoxyflavone on AHR can lead to anti-inflammatory actions . By inhibiting AHR-mediated gene induction, it can modulate the expression of genes involved in inflammation, potentially leading to reduced inflammatory responses .
Biochemical Analysis
Biochemical Properties
6,2’,3’-Trimethoxyflavone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory processes . Additionally, 6,2’,3’-Trimethoxyflavone can modulate the activity of kinases and receptor tyrosine kinases, impacting cell signaling pathways . These interactions highlight the compound’s potential in regulating inflammatory responses and cellular signaling.
Cellular Effects
6,2’,3’-Trimethoxyflavone exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to protect neuronal cells against oxidative stress and amyloid beta-induced toxicity by interfering with cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This compound also affects the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines, thereby contributing to its antioxidant and anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of 6,2’,3’-Trimethoxyflavone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 6,2’,3’-Trimethoxyflavone has been shown to inhibit the activity of the aryl hydrocarbon receptor (AHR), a transcription factor involved in xenobiotic metabolism and immune regulation . By inhibiting AHR, the compound can modulate the expression of genes involved in detoxification and immune responses. Additionally, it can induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,2’,3’-Trimethoxyflavone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6,2’,3’-Trimethoxyflavone remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antioxidant and anti-inflammatory effects, as well as potential protective effects against chronic diseases .
Dosage Effects in Animal Models
The effects of 6,2’,3’-Trimethoxyflavone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
6,2’,3’-Trimethoxyflavone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. For example, the compound undergoes phase I and phase II metabolism, resulting in the formation of hydroxylated and conjugated metabolites . These metabolic transformations can influence the compound’s bioavailability and biological activity. Additionally, 6,2’,3’-Trimethoxyflavone can affect metabolic flux and alter the levels of specific metabolites, contributing to its overall pharmacological effects .
Transport and Distribution
The transport and distribution of 6,2’,3’-Trimethoxyflavone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and nucleus . This localization is crucial for its biological activity, as it allows the compound to interact with target biomolecules and exert its effects.
Subcellular Localization
The subcellular localization of 6,2’,3’-Trimethoxyflavone plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can modulate mitochondrial function and protect against oxidative stress . Additionally, its presence in the nucleus allows it to influence gene expression and regulate cellular processes at the transcriptional level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,2’,3’-Trimethoxyflavone typically involves the methylation of hydroxyl groups on a flavone precursor. One common method includes the use of methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of 6,2’,3’-Trimethoxyflavone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6,2’,3’-Trimethoxyflavone .
Chemical Reactions Analysis
Types of Reactions: 6,2’,3’-Trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions using sodium borohydride (NaBH4) can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroxyflavones.
Substitution: Various substituted flavones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Investigated for its role in modulating enzyme activities and cell signaling pathways.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of nutraceuticals and pharmaceuticals due to its bioactive properties.
Comparison with Similar Compounds
6,2’,3’-Trimethoxyflavone can be compared with other similar flavonoid compounds:
Eupatilin (5,7-dihydroxy-3’,4’,6-trimethoxyflavone): Known for its anti-inflammatory and anticancer properties.
Tangeretin (5,6,7,8,4’-pentamethoxyflavone): Exhibits strong antioxidant and anticancer activities.
Nobiletin (5,6,7,8,3’,4’-hexamethoxyflavone): Noted for its neuroprotective and anti-inflammatory effects.
Uniqueness: 6,2’,3’-Trimethoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-6-methoxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-11-7-8-15-13(9-11)14(19)10-17(23-15)12-5-4-6-16(21-2)18(12)22-3/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJRYQVSBTWNTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C(=CC=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205400 | |
Record name | 2-(2,3-Dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501205400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79786-41-7 | |
Record name | 2-(2,3-Dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79786-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501205400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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